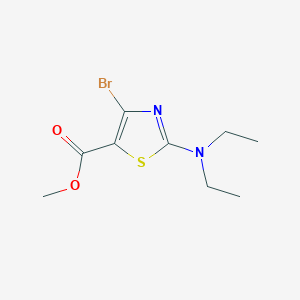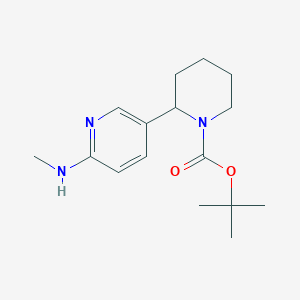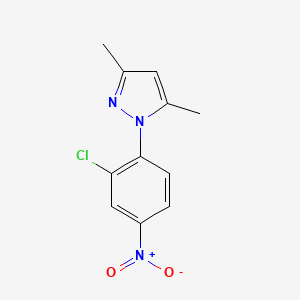
2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an amino group, a hydroxy group, and a cyclohexyl ring. Its unique configuration makes it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxoacetic acid moiety can be reduced to form a hydroxy acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxoacetic acid moiety may yield a hydroxy acid.
Applications De Recherche Scientifique
2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1S,3R,4R)-3-amino-4-hydroxycyclohexyl)-2-oxoacetic acid
- 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-methoxycyclohexyl)-2-oxoacetic acid
- 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxopropanoic acid
Uniqueness
What sets 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H21NO6 |
|---|---|
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
2-[(1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-2-oxoacetic acid |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-8-6-7(4-5-9(8)15)10(16)11(17)18/h7-9,15H,4-6H2,1-3H3,(H,14,19)(H,17,18)/t7-,8+,9+/m0/s1 |
Clé InChI |
XZIOOLWSFHNASG-DJLDLDEBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1O)C(=O)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(CCC1O)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid](/img/structure/B11815186.png)


![rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B11815196.png)

![2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium](/img/structure/B11815209.png)

![1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815218.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)
